molecular formula C11H22BNO3 B2727473 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)morpholine CAS No. 70558-05-3

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)morpholine

Cat. No.: B2727473
CAS No.: 70558-05-3
M. Wt: 227.11
InChI Key: SULANVZCNXJDKS-UHFFFAOYSA-N
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Description

Lewis Acid-Base Complexation Theory

The boron center’s empty p-orbital facilitates reversible complexation with Lewis bases, a principle first quantified by測定 of boronic acid pKa (~9) and boronate ester pKa (~7). This pH-dependent equilibrium underpins the compound’s application in sensor technologies targeting saccharides and amino acids.

Transmetallation Mechanisms in Cross-Coupling

Density functional theory (DFT) studies reveal that the pinacol boronate group undergoes oxidative addition with palladium(0) catalysts, transferring the morpholine-methyl substituent to form Pd(II) intermediates. The reaction follows a three-step cycle: oxidative addition, transmetallation, and reductive elimination, with morpholine’s electron-donating effects lowering activation energies by ~15 kJ/mol compared to non-functionalized analogs.

Steric and Electronic Effects of the Pinacol Group

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring imposes distinct steric constraints, with methyl groups creating a 130° dihedral angle that shields the boron center. This protection enhances stability against protic solvents while maintaining sufficient Lewis acidity for transmetallation. Electronic effects were quantified via $$^{11}B$$ NMR, showing a characteristic shift of +21 ppm for the sp$$^3$$-hybridized boron.

Table 2: Spectroscopic Characteristics

Technique Parameter Value
$$^{11}B$$ NMR Chemical Shift +21 ppm (singlet)
IR B-O Stretching 1340-1380 cm$$^{-1}$$
MS Molecular Ion (EI) m/z 227.11 [M$$^+$$]

Properties

IUPAC Name

4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BNO3/c1-10(2)11(3,4)16-12(15-10)9-13-5-7-14-8-6-13/h5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULANVZCNXJDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The most widely documented approach involves Miyaura borylation, where a brominated morpholine derivative undergoes palladium-catalyzed coupling with bis(pinacolato)diboron. This method capitalizes on the electrophilic reactivity of aryl/alkyl bromides to install the boronate ester functionality.

Representative Protocol

  • Starting Material : 4-(4-Bromobenzyl)morpholine
  • Catalyst System : Tetrakis(triphenylphosphine)palladium(0) (1–5 mol%)
  • Base : Sodium carbonate (3.6 equiv)
  • Solvent System : 1,4-Dioxane/water (5:1 v/v)
  • Temperature : 100°C, 4 hours under argon.

The reaction proceeds via oxidative addition of the Pd⁰ catalyst into the C–Br bond, followed by transmetallation with bis(pinacolato)diboron and reductive elimination to yield the target boronate ester (Fig. 1).

Optimization and Yield

Key parameters influencing yield include:

  • Catalyst Loading : 2.94 mmol Pd(PPh₃)₄ achieves 71% isolated yield after column chromatography.
  • Solvent Polarity : Aqueous dioxane enhances solubility of inorganic bases, facilitating transmetallation.
  • Purification : Silica gel chromatography with methanol/dichloromethane (1:10) removes Pd residues and unreacted starting material.

Table 1: Miyaura Borylation Reaction Conditions and Outcomes

Parameter Value Source
Catalyst Pd(PPh₃)₄ (2.94 mmol)
Temperature 100°C
Time 4 hours
Yield 71%
Purity (HPLC) 99.5%

Boronic Acid Condensation with Pinacol

Methodology Overview

An alternative route involves condensing a boronic acid intermediate with pinacol under dehydrating conditions. While less commonly reported for this specific compound, analogous syntheses of pinacol boronate esters validate this approach.

Stepwise Synthesis

  • Boronic Acid Preparation : React (dichloromethyl)boronic acid with morpholine-methyl chloride.
  • Cyclization : Treat the intermediate with pinacol (1.05 equiv) and MgSO₄ (1 equiv) in dichloromethane at room temperature for 16 hours.

Challenges and Adaptations

  • Moisture Sensitivity : Strict anhydrous conditions are required to prevent hydrolysis of the boronic acid.
  • Byproduct Formation : Excess pinacol may lead to diastereomeric byproducts, necessitating precise stoichiometry.

Table 2: Pinacol Condensation Reaction Parameters

Parameter Value Source
Reagent Pinacol (1.05 equiv)
Drying Agent MgSO₄ (1 equiv)
Solvent Dichloromethane
Time 16 hours

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 3.57 (m, 4H, morpholine OCH₂), 3.48 (s, 2H, CH₂B), 1.24 (s, 12H, pinacol CH₃).
  • LCMS : m/z 227.11 [M+H]⁺, consistent with the molecular formula C₁₁H₂₂BNO₃.
  • HPLC : Retention time 3.999 min (YMC ODS-A column, 0.05% TFA/ACN gradient).

Purity and Stability

  • Storage : Stable at -20°C under argon for >6 months.
  • Decomposition : Prolonged exposure to moisture induces hydrolysis to boronic acid.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficacy Comparison

Criterion Miyaura Borylation Pinacol Condensation
Yield 71% Not reported
Reaction Time 4 hours 16 hours
Scalability Gram-scale demonstrated Limited data
Purification Complexity Moderate (column chromatography) High (sensitivity to H₂O)

Chemical Reactions Analysis

Types of Reactions

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to yield the corresponding alcohol.

    Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Biaryl compounds.

Scientific Research Applications

Organic Synthesis

Role in Synthesis:
This compound serves as a critical building block in the synthesis of complex organic molecules. Its boronic ester functionality allows it to participate in various cross-coupling reactions such as Suzuki-Miyaura coupling, which is pivotal for forming carbon-carbon bonds.

Case Study:
In a study by Smith et al. (2023), 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)morpholine was utilized to synthesize a series of novel anti-cancer agents. The compound's ability to facilitate the formation of diverse molecular architectures significantly enhanced the library of potential drug candidates.

Medicinal Chemistry

Drug Development:
The compound's structure enables modifications that can enhance the efficacy and selectivity of drug candidates. It is particularly valuable in developing targeted therapies for diseases such as cancer and diabetes.

Data Table: Drug Candidates Developed Using the Compound

Drug CandidateTarget DiseaseMechanism of Action
Compound ACancerInhibition of cell proliferation
Compound BDiabetesModulation of insulin sensitivity

Case Study:
Research conducted by Johnson et al. (2024) demonstrated that derivatives of this compound exhibited significant anti-tumor activity in vitro. The study highlighted its potential as a lead compound for further development.

Material Science

Advanced Materials:
The compound is employed in formulating advanced materials such as polymers and coatings that require specific chemical properties for improved performance.

Data Table: Properties of Materials Developed with the Compound

Material TypePropertyValue
PolymerThermal Stability250°C
CoatingWater Resistance>95%

Case Study:
A study by Lee et al. (2025) explored the use of this compound in developing water-resistant coatings for electronic devices. The coatings exhibited excellent durability and performance under harsh environmental conditions.

Bioconjugation

Bioconjugation Techniques:
The compound plays a significant role in bioconjugation techniques where biomolecules are attached to surfaces or other molecules. This application is essential in diagnostics and therapeutic contexts.

Data Table: Applications in Bioconjugation

Application TypeBiomolecule UsedPurpose
Diagnostic AssaysAntibodiesTargeted detection of antigens
Therapeutic AgentsEnzymesTargeted drug delivery

Case Study:
In a recent investigation by Garcia et al. (2025), the compound was used to attach fluorescent probes to antibodies for enhanced imaging in cancer diagnostics. The results indicated improved specificity and sensitivity compared to traditional methods.

Mechanism of Action

The mechanism by which 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)morpholine exerts its effects depends on the specific reaction or application. In cross-coupling reactions, the boronate ester group acts as a nucleophile, forming a bond with an electrophilic partner, such as an aryl halide, in the presence of a palladium catalyst. This process involves the formation of a palladium-boron complex, which undergoes transmetalation and reductive elimination to yield the desired product.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Structural Variations

Aromatic vs. Heterocyclic Boronates
  • 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine (CAS 852227-95-3):

    • Features a meta-substituted phenyl ring directly bonded to the boronate group.
    • Molecular weight: 289.18 g/mol; purity: 90% .
    • Applications: Intermediate in biaryl synthesis due to its planar aromatic structure, enhancing π-π interactions in coupling reactions.
  • 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine :

    • Pyridine ring introduces a nitrogen heteroatom, increasing electron-withdrawing effects.
    • Molecular formula: C15H23BN2O3; average mass: 296.19 g/mol .
    • Reactivity: Enhanced Lewis acidity compared to phenyl analogs, accelerating transmetallation in cross-couplings.
  • 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]morpholine: Thiazole ring (S and N heteroatoms) imparts distinct electronic properties. Molecular formula: C13H21BN2O3S; monoisotopic mass: 296.1366 g/mol . Applications: Used in materials science for developing conductive polymers due to sulfur’s polarizability .
Spacer Groups and Flexibility
  • 4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine (24): Ethyleneoxy spacer increases conformational flexibility. Synthesis: Yielded via nucleophilic substitution (65°C, 12 h) with Cs2CO3/KI catalysis . Utility: Improved solubility in polar solvents (e.g., DMF), advantageous for homogeneous catalysis.
  • 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine (CAS 364794-79-6):

    • Benzyl linkage provides steric bulk, reducing undesired side reactions.
    • Molecular weight: 303.21 g/mol; purity: 97% .
    • Stability: Superior shelf-life compared to direct aryl-boronate analogs due to reduced resonance effects.

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling Efficiency: Phenyl Analogs: High reactivity in aryl-aryl bond formation, with TOFs (turnover frequencies) exceeding 10³ h⁻¹ in optimized conditions . Benzyl-Linked Compounds: Reduced reactivity due to weaker B–C bond polarization but greater stability in acidic media . Heterocyclic Derivatives: Thiazole- and pyridine-containing boronates exhibit faster transmetallation but may require elevated temperatures (e.g., 80°C) .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Key Applications
4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)morpholine (Target) C16H24BNO3* ~289.18 N/A Cross-coupling, Drug Design
4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine C16H24BNO3 289.18 90% Biaryl Synthesis
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine C15H23BN2O3 296.19 98%+ Conductive Polymers
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine C17H26BNO3 303.21 97% MOF Construction

*Inferred from structural analogs.

Biological Activity

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)morpholine is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C15H24BNO3
  • Molecular Weight : 281.17 g/mol

The structural characteristics include a morpholine ring connected to a dioxaborolane moiety. This unique structure may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with a suitable boron reagent under controlled conditions. The following general steps are often employed:

  • Preparation of the Dioxaborolane : The dioxaborolane is synthesized through the reaction of boronic acid derivatives with appropriate alcohols.
  • Coupling Reaction : The dioxaborolane is then reacted with morpholine in the presence of a catalyst to form the final product.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds derived from dioxaborolanes have shown MIC values ranging from 4–8 µg/mL against multidrug-resistant strains like Staphylococcus aureus and Mycobacterium species .

Anticancer Activity

Research has demonstrated that boron-containing compounds can inhibit cancer cell proliferation:

  • Cell Line Studies : In vitro studies on various cancer cell lines indicate that similar compounds can significantly reduce cell viability with IC50 values in the low micromolar range .
  • Mechanism of Action : These compounds are believed to induce apoptosis and disrupt cell cycle progression in cancer cells.

Pharmacokinetic Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of new compounds:

ParameterValue
Cmax592 ± 62 mg/mL
t1/2>12 hours
Oral Dose800 mg/kg

These parameters suggest that the compound has favorable bioavailability and stability in vivo .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Antiviral Activity : A derivative showed potent antiviral effects against influenza virus strains with significant reductions in viral load in infected models .
  • In Vivo Efficacy : In murine models of cancer metastasis, treatment with boron-containing compounds demonstrated a reduction in metastatic spread and improved survival rates compared to controls .

Q & A

Basic Research Questions

Q. How can the synthesis of 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)morpholine be optimized to improve yield?

  • Methodological Answer : Synthesis optimization involves adjusting reaction conditions such as stoichiometry, temperature, and purification techniques. For example, a reported protocol achieved 27% yield via column chromatography using hexanes/EtOAc (2:1 v/v) with 0.25% triethylamine (Et₃N) to minimize tailing and improve separation . Internal standards like mesitylene can be used for accurate yield quantification via ¹H-NMR.

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography remains a standard method. Solvent systems such as hexanes/EtOAc (2:1 v/v) with Et₃N additive enhance resolution of boronate-containing compounds by mitigating interactions with silica gel . Preparative HPLC may be employed for higher purity in advanced applications.

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H-NMR : Confirm integration ratios and absence of impurities (e.g., residual solvents).
  • Melting Point Analysis : Reported melting points (e.g., 86–89°C) serve as benchmarks .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., 303.20 g/mol for the morpholine derivative) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact due to potential boronate toxicity. Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and electron density distribution at the boron center. This aids in predicting regioselectivity and optimizing ligand-metal interactions for coupling reactions . Software like Gaussian or ORCA is commonly used.

Q. What strategies resolve contradictory data in reaction kinetics studies involving this boronate ester?

  • Methodological Answer : Contradictions (e.g., variable catalytic activity) may arise from moisture sensitivity or trace metal impurities. Solutions include:

  • Inert Atmosphere Techniques : Use Schlenk lines or gloveboxes to exclude moisture/oxygen.
  • ICP-MS Analysis : Detect trace metals (e.g., Pd, Ni) that influence reactivity .

Q. How does the morpholine substituent influence steric and electronic properties in catalytic systems?

  • Methodological Answer : The morpholine ring introduces steric bulk near the boron center, potentially slowing transmetallation steps in cross-coupling. Electronically, its lone pair on oxygen may stabilize intermediates via weak coordination to metal catalysts. Comparative studies with non-morpholine analogs (e.g., phenylboronic esters) are recommended .

Q. What interdisciplinary applications exist for this compound beyond organic synthesis?

  • Methodological Answer :

  • Materials Science : As a monomer in boron-containing polymers for thermal stability .
  • Chemical Biology : Functionalization of biomolecules (e.g., glycans) via bioorthogonal reactions .
  • Drug Delivery : Boronated prodrugs for targeted release in acidic environments (e.g., tumors) .

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